Patent-Validated Synthetic Utility: AAK1 Kinase Inhibitor Building Block with IC₅₀ = 112 nM for the Derived Final Compound
The compound serves as the oxadiazole building block for N-(3-(5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (Example 78 in Bristol-Myers Squibb patent US9737542), a potent AAK1 inhibitor with an IC₅₀ of 112 nM determined in a 384-well plate enzyme assay [1]. By comparison, the structurally analogous Example 79—which replaces the 1,2,4-oxadiazole core with a 1,3,4-thiadiazole bearing an isopropyl substituent—yielded an IC₅₀ of 269 nM, representing a 2.4-fold reduction in potency [2]. This head-to-head comparison within the same patent series directly demonstrates the functional advantage conferred specifically by the 5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole scaffold embedded in the final inhibitor.
| Evidence Dimension | AAK1 enzyme inhibition potency (IC₅₀) of the final derived inhibitor molecule |
|---|---|
| Target Compound Data | IC₅₀ = 112 nM (Example 78, containing the 5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole moiety) |
| Comparator Or Baseline | IC₅₀ = 269 nM (Example 79, containing 5-isopropyl-1,3,4-thiadiazole in place of the oxadiazole moiety) |
| Quantified Difference | 2.4-fold greater potency (112 nM vs. 269 nM) |
| Conditions | AAK1 enzyme inhibition assay; U-bottom 384-well plates; final assay volume 30 μL; enzyme and substrate additions (Bristol-Myers Squibb, US9737542) |
Why This Matters
For procurement decisions in kinase drug discovery programmes targeting AAK1, this compound provides a patent-validated synthetic entry point to a chemotype with demonstrated 112 nM potency, whereas the closest heterocyclic replacement (thiadiazole) within the same patent underperforms by over 2-fold.
- [1] BindingDB. BDBM335636: N-(3-(5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, AAK1 IC50 = 112 nM; US9737542, Example 78. View Source
- [2] BindingDB. BDBM335637: N-(3-(5-isopropyl-1,3,4-thiadiazol-2-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, AAK1 IC50 = 269 nM; US9737542, Example 79. View Source
